molecular formula C14H14N2O4 B187488 5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 57270-82-3

5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B187488
CAS No.: 57270-82-3
M. Wt: 274.27 g/mol
InChI Key: UUDHIMNNYIEZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of barbituric acid derivatives It is characterized by the presence of a methoxybenzylidene group attached to the pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves a multicomponent reaction. One common method is the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with 1,3-dimethylbarbituric acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it may act on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors, similar to other barbiturates . This modulation leads to an increase in inhibitory neurotransmission, resulting in sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: The parent compound of many barbiturates, known for its sedative and hypnotic properties.

    Phenobarbital: A widely used barbiturate with anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic agent.

Uniqueness

5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other barbiturates .

Properties

CAS No.

57270-82-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O4/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3

InChI Key

UUDHIMNNYIEZJE-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C

Key on ui other cas no.

57270-82-3

Origin of Product

United States

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